Cas no 2097922-49-9 (N-{2-4-(furan-2-yl)phenyl-2-hydroxyethyl}-1-methyl-2-(propan-2-yl)-1H-imidazole-4-sulfonamide)

N-{2-4-(furan-2-yl)phenyl-2-hydroxyethyl}-1-methyl-2-(propan-2-yl)-1H-imidazole-4-sulfonamide 化学的及び物理的性質
名前と識別子
-
- N-{2-4-(furan-2-yl)phenyl-2-hydroxyethyl}-1-methyl-2-(propan-2-yl)-1H-imidazole-4-sulfonamide
- AKOS032466050
- F6517-3962
- 2-[4-(furan-2-yl)phenyl]-2-hydroxy-S-[1-methyl-2-(propan-2-yl)-1H-imidazol-4-yl]ethane-1-sulfonamido
- N-[2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl]-1-methyl-2-propan-2-ylimidazole-4-sulfonamide
- 2097922-49-9
- N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-1-methyl-2-(propan-2-yl)-1H-imidazole-4-sulfonamide
-
- インチ: 1S/C19H23N3O4S/c1-13(2)19-21-18(12-22(19)3)27(24,25)20-11-16(23)14-6-8-15(9-7-14)17-5-4-10-26-17/h4-10,12-13,16,20,23H,11H2,1-3H3
- InChIKey: GAKSPDBVMQACAR-UHFFFAOYSA-N
- SMILES: S(C1=CN(C)C(C(C)C)=N1)(NCC(C1C=CC(C2=CC=CO2)=CC=1)O)(=O)=O
計算された属性
- 精确分子量: 389.14092740g/mol
- 同位素质量: 389.14092740g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 6
- 重原子数量: 27
- 回転可能化学結合数: 7
- 複雑さ: 572
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 106Ų
- XLogP3: 2
N-{2-4-(furan-2-yl)phenyl-2-hydroxyethyl}-1-methyl-2-(propan-2-yl)-1H-imidazole-4-sulfonamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6517-3962-50mg |
N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-1-methyl-2-(propan-2-yl)-1H-imidazole-4-sulfonamide |
2097922-49-9 | 50mg |
$160.0 | 2023-09-08 | ||
Life Chemicals | F6517-3962-4mg |
N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-1-methyl-2-(propan-2-yl)-1H-imidazole-4-sulfonamide |
2097922-49-9 | 4mg |
$66.0 | 2023-09-08 | ||
Life Chemicals | F6517-3962-2μmol |
N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-1-methyl-2-(propan-2-yl)-1H-imidazole-4-sulfonamide |
2097922-49-9 | 2μmol |
$57.0 | 2023-09-08 | ||
Life Chemicals | F6517-3962-1mg |
N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-1-methyl-2-(propan-2-yl)-1H-imidazole-4-sulfonamide |
2097922-49-9 | 1mg |
$54.0 | 2023-09-08 | ||
Life Chemicals | F6517-3962-5mg |
N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-1-methyl-2-(propan-2-yl)-1H-imidazole-4-sulfonamide |
2097922-49-9 | 5mg |
$69.0 | 2023-09-08 | ||
Life Chemicals | F6517-3962-10μmol |
N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-1-methyl-2-(propan-2-yl)-1H-imidazole-4-sulfonamide |
2097922-49-9 | 10μmol |
$69.0 | 2023-09-08 | ||
Life Chemicals | F6517-3962-75mg |
N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-1-methyl-2-(propan-2-yl)-1H-imidazole-4-sulfonamide |
2097922-49-9 | 75mg |
$208.0 | 2023-09-08 | ||
Life Chemicals | F6517-3962-20μmol |
N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-1-methyl-2-(propan-2-yl)-1H-imidazole-4-sulfonamide |
2097922-49-9 | 20μmol |
$79.0 | 2023-09-08 | ||
Life Chemicals | F6517-3962-15mg |
N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-1-methyl-2-(propan-2-yl)-1H-imidazole-4-sulfonamide |
2097922-49-9 | 15mg |
$89.0 | 2023-09-08 | ||
Life Chemicals | F6517-3962-20mg |
N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-1-methyl-2-(propan-2-yl)-1H-imidazole-4-sulfonamide |
2097922-49-9 | 20mg |
$99.0 | 2023-09-08 |
N-{2-4-(furan-2-yl)phenyl-2-hydroxyethyl}-1-methyl-2-(propan-2-yl)-1H-imidazole-4-sulfonamide 関連文献
-
Ian R. Gould,Lynda B. Williams,Garrett D. Shaver,Kristin N. Johnson New J. Chem., 2019,43, 19137-19148
-
2. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
-
Christopher J. Welch,Kerstin Zawatzky,Alexey A. Makarov,Satoshi Fujiwara,Arimasa Matsumoto,Kenso Soai Org. Biomol. Chem., 2017,15, 96-101
-
Yueyuan Mao,Keyin Liu,Guanglei Lv,Ying Wen,Xingjun Zhu,Haichuang Lan,Tao Yi Chem. Commun., 2015,51, 6667-6670
-
Taoyi Chen,Thomas A. Manz RSC Adv., 2019,9, 17072-17092
-
Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266
-
7. Carambola-shaped LiFePO4/C nanocomposites: directing synthesis and enhanced Li storage properties†Xueliang Li,Hongchang Jin,Shuai Liu,Sen Xin,Yu Meng,Jiejie Chen J. Mater. Chem. A, 2015,3, 116-120
-
Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
-
Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
N-{2-4-(furan-2-yl)phenyl-2-hydroxyethyl}-1-methyl-2-(propan-2-yl)-1H-imidazole-4-sulfonamideに関する追加情報
N-{2-4-(furan-2-yl)phenyl-2-hydroxyethyl}-1-methyl-2-(propan-2-yl)-1H-imidazole-4-sulfonamide: A Comprehensive Overview
The compound N-{2-4-(furan-2-yl)phenyl-2-hydroxyethyl}-1-methyl-2-(propan-2-yl)-1H-imidazole-4-sulfonamide (CAS No. 2097922-49-9) is a complex organic molecule with significant potential in various fields of chemistry and pharmacology. This compound is characterized by its unique structure, which combines a furan ring, a phenyl group, and an imidazole moiety, all connected through a sulfonamide linkage. The presence of these functional groups makes it a versatile compound with diverse applications in drug design, material science, and catalysis.
Recent studies have highlighted the importance of sulfonamides in medicinal chemistry due to their ability to act as bioisosteres of carboxylic acids and other functional groups. The imidazole ring in this compound is particularly noteworthy, as it is known for its aromatic stability and ability to form hydrogen bonds, which are crucial for drug-receptor interactions. The substitution pattern on the imidazole ring further enhances its chemical reactivity and selectivity.
The furan moiety in the molecule introduces additional electronic and steric effects, which can influence the compound's pharmacokinetic properties. Furan-containing compounds are often associated with anti-inflammatory and antioxidant activities, making this compound a promising candidate for further exploration in therapeutic applications. Recent research has also focused on the synthesis of similar compounds with furan derivatives to investigate their potential as inhibitors of key enzymes involved in diseases such as cancer and neurodegenerative disorders.
The phenyl group attached to the hydroxyethyl chain adds rigidity to the molecule, potentially improving its solubility and bioavailability. This structural feature is critical in drug design, where balance between lipophilicity and hydrophilicity is essential for effective drug delivery. The hydroxyl group present in the molecule can participate in hydrogen bonding, further enhancing its interaction with biological targets.
From a synthetic perspective, the construction of this compound involves multi-step reactions that highlight the importance of protecting groups and precise control over reaction conditions. The synthesis typically begins with the preparation of the imidazole ring, followed by functionalization at the 4-position with a sulfonamide group. The furan-containing phenol derivative is then introduced through nucleophilic substitution or coupling reactions, depending on the specific route chosen.
Recent advancements in catalytic methods have enabled more efficient syntheses of similar compounds, reducing reaction times and improving yields. These methods often utilize transition metal catalysts or enzymatic systems to facilitate key transformations. For instance, palladium-catalyzed cross-coupling reactions have been employed to construct the aryl-furan linkage efficiently.
In terms of biological activity, this compound has shown promise in preliminary assays targeting various disease pathways. Its ability to modulate enzyme activity or bind to specific receptors makes it a valuable tool for studying molecular mechanisms underlying complex diseases. Researchers have also explored its potential as a scaffold for developing new drugs with improved efficacy and reduced side effects.
The integration of computational chemistry techniques has further enhanced our understanding of this compound's properties. Molecular docking studies have provided insights into its binding modes with target proteins, while quantum mechanical calculations have revealed details about its electronic structure and reactivity. These computational approaches complement experimental studies, accelerating the discovery process and guiding future research directions.
In conclusion, N-{2-4-(furan-2-yl)phenyl-2-hydroxyethyl}-1-methyl-2-(propan-2-yl)-1H-imidazole-4-sulfonamide represents a fascinating example of how structural complexity can lead to functional diversity in organic compounds. With ongoing research focusing on its synthesis, characterization, and biological applications, this compound holds great potential for advancing both academic knowledge and practical innovations in chemistry and pharmacology.
2097922-49-9 (N-{2-4-(furan-2-yl)phenyl-2-hydroxyethyl}-1-methyl-2-(propan-2-yl)-1H-imidazole-4-sulfonamide) Related Products
- 1554880-55-5(1,3,5-Triazin-2-amine, 4-chloro-6-(3-methyl-2-furanyl)-)
- 2680815-58-9(2-{2-(prop-2-en-1-yloxy)carbonyl-5-oxa-2-azaspiro3.4octan-6-yl}acetic acid)
- 251307-31-0(4-(3,4-dichlorophenyl)-5-methanesulfonyl-N,N-dimethylpyrimidin-2-amine)
- 1512208-47-7(1-(2,2-dimethylpropyl)cyclopentan-1-amine)
- 478030-80-7(N'-((1-[(4-CHLOROPHENYL)SULFONYL]-4-PIPERIDINYL)CARBONYL)BENZENECARBOHYDRAZIDE)
- 548772-41-4((5-Chlorothiophen-2-yl)methanamine hydrochloride)
- 1162262-35-2(2-(4-Difluoromethoxy-3-fluoro-phenyl)-4,4,5,5-tetramethyl-1,3,2dioxaborolane)
- 49563-87-3(1,4-Diazabicyclo2.2.2octane Dihydrochloride)
- 392293-82-2(N-5-({(4-methoxyphenyl)carbamoylmethyl}sulfanyl)-1,3,4-thiadiazol-2-yl-3-(trifluoromethyl)benzamide)
- 2171271-24-0((2S)-2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}-3-methoxypropanoic acid)




